molecular formula C10H21NO B2693321 N-(2-methoxyethyl)-4-methylcyclohexan-1-amine CAS No. 416887-40-6

N-(2-methoxyethyl)-4-methylcyclohexan-1-amine

Cat. No.: B2693321
CAS No.: 416887-40-6
M. Wt: 171.284
InChI Key: QPVUYHWNAFVNBY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-methylcyclohexan-1-amine is an organic compound that belongs to the class of amines. It features a cyclohexane ring substituted with a methyl group and an amine group, which is further substituted with a 2-methoxyethyl group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-methylcyclohexan-1-amine typically involves the reaction of 4-methylcyclohexanone with 2-methoxyethylamine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(2-methoxyethyl)-4-methylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-4-methylcyclohexan-1-amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The methoxyethyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-methoxyethyl)acrylamide: A thermoresponsive polymer with similar methoxyethyl groups.

    2-Methoxyethanol: A glycol ether with a similar methoxyethyl group but different overall structure.

Uniqueness

N-(2-methoxyethyl)-4-methylcyclohexan-1-amine is unique due to its combination of a cyclohexane ring, a methyl group, and a methoxyethyl-substituted amine. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9-3-5-10(6-4-9)11-7-8-12-2/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVUYHWNAFVNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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